2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361112-11-9
VCID: VC2940028
InChI: InChI=1S/C10H16N4O.ClH/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2,(H,13,15);1H
SMILES: C1CCC(C1)NC(=O)CN2C=C(C=N2)N.Cl
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride

CAS No.: 1361112-11-9

Cat. No.: VC2940028

Molecular Formula: C10H17ClN4O

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride - 1361112-11-9

Specification

CAS No. 1361112-11-9
Molecular Formula C10H17ClN4O
Molecular Weight 244.72 g/mol
IUPAC Name 2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide;hydrochloride
Standard InChI InChI=1S/C10H16N4O.ClH/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2,(H,13,15);1H
Standard InChI Key JJCSZEOVJMDYCW-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CN2C=C(C=N2)N.Cl
Canonical SMILES C1CCC(C1)NC(=O)CN2C=C(C=N2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride belongs to the class of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The compound features an amino group positioned at the 4-position of the pyrazole ring, an acetamide linkage, and a cyclopentyl moiety. The molecular structure incorporates several functional groups that contribute to its potential biological activity and chemical reactivity. The presence of the hydrochloride salt enhances the compound's solubility in aqueous solutions, which is advantageous for biological testing and pharmaceutical applications.

The compound's structural conformation allows for specific molecular interactions through hydrogen bonding and other non-covalent interactions. The amino group at the 4-position of the pyrazole can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole ring and the carbonyl oxygen in the acetamide group can function as hydrogen bond acceptors . These features are critical for the compound's ability to interact with biological targets and potentially exert therapeutic effects.

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that influence its behavior in various environments and applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride

PropertyValue
CAS No.1361112-11-9
Molecular FormulaC10H17ClN4O
Molecular Weight244.72 g/mol
IUPAC Name2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide;hydrochloride
Physical StateSolid
SolubilityEnhanced in aqueous solutions due to hydrochloride form
Parent CompoundCID 28313580 (2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide)

The compound's molecular weight and composition directly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion characteristics. The presence of the chloride counter-ion in the hydrochloride salt form typically improves water solubility compared to the free base form, which is particularly important for drug formulation and bioavailability considerations .

Various systematic identifiers and nomenclature systems exist for 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride, facilitating its unambiguous identification in chemical databases and literature. Understanding these identifiers is crucial for accurate reference and research purposes.

Database Identifiers

The compound is indexed in multiple chemical databases with specific identifiers as outlined in Table 2.

Table 2: Database Identifiers for 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride

DatabaseIdentifier
PubChem CID71298695
CAS Registry Number1361112-11-9
Creation Date in PubChem2013-04-09
Last Modified in PubChem2025-04-05

Chemical Nomenclature and Notations

The compound can be represented using various chemical notation systems, providing different levels of structural information as shown in Table 3.

Table 3: Chemical Nomenclature and Notations

Notation TypeRepresentation
IUPAC Name2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide;hydrochloride
InChIInChI=1S/C10H16N4O.ClH/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2,(H,13,15);1H
InChIKeyJJCSZEOVJMDYCW-UHFFFAOYSA-N
SMILESC1CCC(C1)NC(=O)CN2C=C(C=N2)N.Cl

These notations provide precise structural information and enable computational analysis and database searching, facilitating research and development activities involving this compound .

Synthesis and Chemical Reactions

The synthesis of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride involves multiple steps, requiring careful optimization to achieve high purity and yield. Understanding these synthetic pathways is essential for producing the compound for research and potential pharmaceutical applications.

Synthetic Routes

Based on established methodologies for similar pyrazole derivatives, the synthesis typically follows a convergent approach involving the preparation of the pyrazole core followed by functionalization and salt formation. While specific reaction conditions may vary, a general synthetic pathway can be outlined.

The synthesis typically begins with the formation of the 4-amino-pyrazole core, followed by N-alkylation with an appropriate haloacetamide derivative containing the cyclopentyl moiety. The final step involves treatment with hydrochloric acid to form the hydrochloride salt . This multi-step process allows for high specificity and yield, though optimization of reaction conditions may be necessary depending on scale and purity requirements.

Chemical Reactivity

The compound can participate in various chemical reactions characteristic of its functional groups, demonstrating its versatility in synthetic organic chemistry. The amino group at the 4-position of the pyrazole ring can undergo typical amine reactions such as acylation, alkylation, and condensation reactions. The acetamide linkage can participate in hydrolysis under acidic or basic conditions, and the pyrazole ring can undergo various electrophilic substitution reactions, though with regiochemical considerations due to its substitution pattern .

The compound's reactivity profile makes it a valuable building block for the synthesis of more complex structures with potential applications in medicinal chemistry and materials science.

Structural Relationships and Analogs

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride is part of a broader family of pyrazole derivatives that share structural similarities while exhibiting diverse biological activities. Comparing this compound with related structures provides insights into structure-activity relationships.

Related Pyrazole Derivatives

Several structurally related compounds have been reported in the literature, including variants with different ring systems attached to the pyrazole core or alternative substituents at various positions. One notable analog is 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide (CAS: 1152841-80-9), which contains a cyclopropyl ring instead of cyclopentyl . Another related compound is N-(2-Aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide (CAS: 925146-10-7), which features a nitro group at the 4-position of the pyrazole instead of an amino group .

Table 4: Comparison of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochlorideC10H17ClN4O244.72 g/molReference compound
2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamideC8H12N4O180.21 g/molCyclopropyl instead of cyclopentyl; free base form
N-(2-Aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamideC7H11N5O3213.19 g/molNitro instead of amino; ethylamine instead of cyclopentyl

The comparison of these compounds provides valuable insights into how structural modifications affect properties such as solubility, stability, and potentially biological activity .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on related pyrazole derivatives suggest that the amino group at the 4-position of the pyrazole ring may serve as a key pharmacophore for interaction with specific biological targets . The cyclopentyl moiety potentially influences the compound's lipophilicity and binding affinity through hydrophobic interactions with receptor binding pockets .

When comparing the activities of related compounds, modifications to the cycloalkyl ring size (from cyclopropyl to cyclopentyl) can significantly impact potency and selectivity profiles. For instance, research on similar pyrazole derivatives has shown that contracting the ring system from a 6-membered ring to smaller rings can be deleterious to activity, with the cyclopentyl group often showing optimal activity profiles .

Mechanism of Action and Binding Properties

The potential mechanisms of action of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride are of particular interest for its applications in medicinal chemistry and drug discovery. Understanding how this compound interacts with biological targets provides insights into its potential therapeutic applications.

Molecular Interactions

Based on studies of structurally similar compounds, 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride likely interacts with specific molecular targets such as enzymes or receptors through a combination of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pyrazole ring, a common pharmacophore in many bioactive compounds, typically participates in π-stacking interactions with aromatic amino acid residues in protein binding sites .

Applications in Research and Drug Discovery

2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride has several potential applications in scientific research and drug discovery, particularly in medicinal chemistry. Its unique structural properties and potential biological activities make it a compound of interest for various investigations.

Medicinal Chemistry Applications

The compound's primary application lies in medicinal chemistry, where it serves as a potential lead compound or chemical probe for investigating specific biological pathways. Pyrazole derivatives similar to this compound have been investigated for various therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer compounds .

The structural features of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride—particularly the pyrazole core with an amino substituent—align with pharmacophores found in various bioactive compounds . This structural similarity suggests potential activity against targets such as protein kinases or other enzymes involved in signaling pathways relevant to disease progression .

Structure-Based Design and Optimization

In drug discovery, the compound can serve as a starting point for structure-based design and optimization campaigns . Medicinal chemists can use computational modeling and structure-activity relationship studies to optimize properties such as target selectivity, potency, and pharmacokinetic characteristics.

Modifications to various positions of the molecule, such as substitutions on the pyrazole ring, alterations to the linker between the pyrazole and the amide, or changes to the cyclopentyl group, could yield derivatives with enhanced properties . Such optimization efforts typically aim to improve parameters such as binding affinity, selectivity for specific targets, metabolic stability, and bioavailability .

Analytical Methods and Characterization

Proper characterization of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride is essential for confirming its identity, assessing its purity, and understanding its physical and chemical properties. Various analytical techniques can be employed for this purpose.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the compound's structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, can confirm the structural arrangement of atoms and the presence of specific functional groups . Infrared (IR) spectroscopy can identify characteristic absorption bands associated with functional groups such as the amino group, carbonyl of the amide, and the pyrazole ring .

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is useful for structure confirmation and purity assessment . The expected molecular ion peak for the parent compound (excluding HCl) would be at m/z 208, with characteristic fragmentation patterns related to the loss of the cyclopentyl group or cleavage at the acetamide linkage .

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride and monitoring reactions during its synthesis . These methods can detect and quantify impurities, including unreacted starting materials, by-products, or degradation products.

Optimized HPLC methods typically employ reverse-phase columns with appropriate mobile phase compositions, often including buffers to control the ionization state of the compound. Detection methods may include UV absorption (typically at wavelengths where the pyrazole ring absorbs strongly) or mass spectrometric detection for enhanced sensitivity and specificity .

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